N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

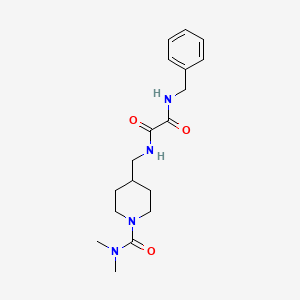

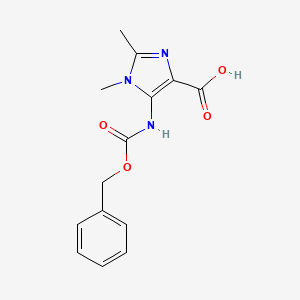

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as FOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOBA is a heterocyclic compound that contains both furan and oxadiazole rings, making it an interesting molecule to study.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Spectroscopic Study : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide derivatives have been synthesized and characterized using various spectroscopic methods, including 1HNMR, 13CNMR, FT-IR, and LC-MS spectral studies. These derivatives were synthesized by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives (Patel, Patel, & Shah, 2015).

Biological Activities

- Antibacterial and Antifungal Properties : The synthesized compounds exhibit antibacterial activities against both gram-positive and gram-negative bacteria. Additionally, antifungal activities were observed against various fungi (Patel, Patel, & Shah, 2015).

- Antioxidant Activity : Some derivatives of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated excellent antioxidant activity, with significant protection against DNA damage induced by the Bleomycin iron complex (Bondock, Adel, & Etman, 2016).

- Anticancer Potential : Certain derivatives were evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

- Antiplasmodial Activities : N-acylated derivatives have shown activity against different strains of Plasmodium falciparum, with several revealing promising activity. The nature of the acyl moiety significantly influenced the activity against these strains (Hermann et al., 2021).

Chemistry and Molecular Structure

- Thiol-Thione Tautomeric Equilibrium : The structural characteristics of derivatives, including thiol-thione tautomeric equilibrium, were studied and confirmed through elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).

- Transition Metal Chelates : Transition metal chelates derived from these compounds have been evaluated for their chelating properties using IR, reflectance spectral study, and magnetic properties. These chelates were also examined for antifungal activity against different fungal strains (Varde & Acharya, 2017).

Mécanisme D'action

Target of Action

Similar compounds, such as those belonging to the nitrofurans, have been known to target proteins like aldose reductase .

Mode of Action

It can be inferred from related compounds that it might interact with its target protein, potentially altering its function and leading to downstream effects .

Result of Action

Based on its potential target, it might influence the function of the aldose reductase protein, which could have various downstream effects .

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUXRBCWMPXZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)

![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)

![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)

![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)

![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)